molecular formula C21H19N5 B11222430 4-(2,3-dihydro-1H-indol-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(2,3-dihydro-1H-indol-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11222430
M. Wt: 341.4 g/mol
InChI Key: VEMIQUAFBDWWGN-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indol-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a dimethylphenyl group, and a pyrazolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be constructed by the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable diketone, under basic conditions.

    Coupling Reactions: The final step involves coupling the indole moiety with the pyrazolopyrimidine core and the dimethylphenyl group. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indol-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms in biological systems.

    Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes in biochemical assays.

    Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,3-dihydro-1H-indol-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the dimethylphenyl group can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C21H19N5/c1-14-7-8-18(15(2)11-14)26-21-17(12-24-26)20(22-13-23-21)25-10-9-16-5-3-4-6-19(16)25/h3-8,11-13H,9-10H2,1-2H3

InChI Key

VEMIQUAFBDWWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54)C

Origin of Product

United States

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